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molecular formula C11H14OS B3395787 Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- CAS No. 129509-07-5

Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-

Cat. No. B3395787
M. Wt: 194.3 g/mol
InChI Key: JMOGOANZISMICW-UHFFFAOYSA-N
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Patent
US05034492

Procedure details

A polymerization inhibitor, p-methoxyphenol (1.24 g; 0.01 mole), was added to a mixture of 152 g (1.0 mole) of p-(chloromethyl)styrene, 60 g (1.5 moles) of sodium hydroxide and 0.5 liter of tetrahydrofuran. The resulting mixture was boiled, and 78 g (1.0 mole) of 2-mercaptoethanol was added dropwise over 0.5 hour. The boiling was continued for 3 hours. After cooling to room temperature, the reaction mixture was filtered by the same operation as in Example 1, and distilled under reduced pressure (140-145 ° C./1-2 mmHg) to give 93 g of 2-(4-vinylbenzylthio)ethanol as a white solid.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
catalyst
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[CH2:8])=[CH:5][CH:4]=1.[OH-].[Na+].[SH:13][CH2:14][CH2:15][OH:16]>COC1C=CC(O)=CC=1.O1CCCC1>[CH:7]([C:6]1[CH:9]=[CH:10][C:3]([CH2:2][S:13][CH2:14][CH2:15][OH:16])=[CH:4][CH:5]=1)=[CH2:8] |f:1.2|

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
SCCO
Step Two
Name
Quantity
152 g
Type
reactant
Smiles
ClCC1=CC=C(C=C)C=C1
Name
Quantity
60 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.24 g
Type
catalyst
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
0.5 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered by the same operation as in Example 1
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure (140-145 ° C./1-2 mmHg)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=C)C1=CC=C(CSCCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 93 g
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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